2-(2-Bromophenyl)-1-cyclopropylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine: is an organic compound that features a brominated phenyl ring attached to a cyclopropyl group via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine typically involves multiple steps:
Bromination of Phenyl Ring: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the ortho position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane (CH₂N₂) or a similar reagent.
Amination: The final step involves the introduction of the ethanamine chain. This can be achieved through a nucleophilic substitution reaction where an amine group is introduced to the brominated phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or alkoxide (RO⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets. The brominated phenyl ring can participate in electrophilic aromatic substitution reactions, while the cyclopropyl group can influence the compound’s reactivity and stability. The ethanamine chain allows for interactions with biological receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylamine: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylamine: Does not have the brominated phenyl ring, resulting in different reactivity.
2-(2-Chlorophenyl)-1-cyclopropylethan-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to different electronic effects.
Uniqueness
2-(2-Bromophenyl)-1-cyclopropylethan-1-amine is unique due to the combination of a brominated phenyl ring and a cyclopropyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1-cyclopropylethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8,11H,5-7,13H2 |
InChI Key |
CEDPWCVYPYVGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.